Cas no 2487-48-1 (5-Androsten-3beta,7beta-diol-17-one)

5-Androsten-3beta,7beta-diol-17-one is a steroidal compound characterized by its unique hydroxylation pattern at the 3β and 7β positions, along with a 17-keto group. This structural configuration contributes to its potential role as an intermediate in steroid biosynthesis or metabolism. The 7β-hydroxyl group may influence its biological activity, possibly enhancing solubility or altering receptor interactions compared to related steroids. Its well-defined molecular structure makes it suitable for research applications, particularly in studying enzymatic pathways or steroid hormone modulation. The compound’s purity and stability are critical for experimental reproducibility, and it may serve as a reference standard in analytical chemistry or pharmacological investigations.
5-Androsten-3beta,7beta-diol-17-one structure
2487-48-1 structure
Product Name:5-Androsten-3beta,7beta-diol-17-one
CAS No:2487-48-1
MF:C19H28O3
MW:304.423826217651
CID:43056
PubChem ID:9817954
Update Time:2025-05-19

5-Androsten-3beta,7beta-diol-17-one Chemical and Physical Properties

Names and Identifiers

    • 5-Androsten-3beta,7beta-diol-17-one
    • 7β-Hydroxy Dehydro Epiandrosterone
    • 7b-Hydroxydehydroepiandrosterone
    • 7b-Hydroxy-DHEA
    • 7-b-OH-DHEA
    • A,7
    • A-Dihydroxy-5-androsten-17-one
    • A-Dihydroxy-5-androstene-17-one
    • A-Hydroxy Dehydro Epiandrosterone
    • A-Hydroxy-DHEA
    • A-OH-DHEA
    • Androst-5-en-17-one,3b,7b-dihydroxy- (7CI,8CI)
    • 3a,7b-Hydroxyandrost-5-en-17-one
    • 3b,7b-Dihydroxy-5-androsten-17-one
    • 3b,7b-Dihydroxy-5-androstene-17-one
    • Androst-5-ene-17-one-3b,7b-diol
    • Androst-5-ene-3b,7b-diol-17-one
    • ?-Hydroxy dhea
    • 7beta-Hydroxy Dehydro Epiandrosterone
    • 3b,7b-dihydroxy-Androst-5-en-17-one
    • androst-5-en-17-one-3beta,7beta-diol
    • A848781
    • 7beta-Hydroxy-dhea
    • Q27271468
    • 7beta-hydroxydehydroepiandrosterone
    • CHEMBL1082098
    • SCHEMBL602258
    • 3.ALPHA.,7.BETA.-HYDROXYANDROST-5-EN-17-ONE
    • ANDROST-5-EN-17-ONE, 3.BETA.,7.BETA.-DIHYDROXY-
    • CAA48748
    • Androst-5-en-17-one, 3,7-dihydroxy-, (3beta,7beta)-
    • 7.BETA.-HYDROXY-DHEA
    • (3aS,3bR,4R,7S,9aR,9bS,11aS)-4,7-dihydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one
    • (3.BETA.,7.BETA.)-3,7-DIHYDROXYANDROST-5-EN-17-ONE
    • 3b,7b-dihydroxy-ost-5-en-17-one
    • 3.BETA.,7-DIHYDROXY-5-ETIOALLOCHOLEN-17-ONE
    • 7-beta-OH-DHEA
    • 2487-48-1
    • 7b-Hydroxy dehydroepiandrosterone
    • 3beta,7-Dihydroxy-5-etioallocholen-17-one
    • (3b,7b)-3,7-dihydroxy-Androst-5-en-17-one
    • ANDROST-5-ENE-17-ONE-3.BETA.,7.BETA.-DIOL
    • ANDROST-5-ENE-3.BETA.,7.BETA.-DIOL-17-ONE
    • 7b-Hydroxydehydroepiandrosterone;3alpha,7beta-Hydroxyandrost-5-en-17-one
    • Androst-5-en-17-one, 3,7-dihydroxy-, (3b,7b)-
    • UNII-923RBW7OJQ
    • ANDROST-5-EN-17-ONE-3.BETA.,7.BETA.-DIOL
    • 7beta-Hydroxy DHEA
    • Androst-5-ene-17-one-3beta,7beta-diol
    • 7
    • (3S,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
    • ANDROST-5-EN-17-ONE, 3,7-DIHYDROXY-, (3.BETA.,7.BETA.)-
    • OLPSAOWBSPXZEA-GCNMQWDSSA-N
    • DTXSID50431284
    • 7b-Hydroxy Dehydro Epiandrosterone (1.0 mg/mL in Acetonitrile)
    • 923RBW7OJQ
    • 7-.BETA.-OH-DHEA
    • AS-31472
    • (3beta,7beta)-3,7-Dihydroxyandrost-5-en-17-one
    • 3alpha,7beta-Hydroxyandrost-5-en-17-one
    • 7.BETA.-HYDROXYDEHYDROEPIANDROSTERONE
    • 5-Androsten-3-beta, 7-beta-diol-17-one
    • (3S, 7R, 8R, 9S, 10R, 13S, 14S)-3, 7-dihydroxy-10, 13-dimethyl-1, 2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16-dodecahydrocyclopenta[a]phenanthren-17-one
    • AKOS027327553
    • Androst-5-en-17-one, 3beta,7beta-dihydroxy-
    • LMST02020106
    • BCP14641
    • Androst-5-ene-3beta,7beta-diol-17-one
    • 7?-Hydroxy-DHEA
    • 7b-Hydroxy Dehydro Epiandrosterone
    • (3aS,3bR,4R,7S,9aR,9bS,11aS)-4,7-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta(a)phenanthren-1-one
    • 3beta,7beta-dihydroxy-5-androstene-17-one
    • (3aS,3bR,4R,7S,9aR,9bS,11aS)-4,7-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-1-one
    • 7 alpha-hydroxydehydroepiandrosterone
    • 7beta-OH-DHEA
    • 3beta,7beta-dihydroxy-5-androsten-17-one
    • DTXCID00382116
    • CHEBI:183368
    • MDL: MFCD00198721
    • Inchi: 1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15-,17-,18-,19-/m0/s1
    • InChI Key: OLPSAOWBSPXZEA-GCNMQWDSSA-N
    • SMILES: O[C@H]1C=C2C[C@H](CC[C@]2(C)[C@H]2CC[C@]3(C)C(CC[C@H]3[C@@H]21)=O)O

Computed Properties

  • Exact Mass: 304.20400
  • Monoisotopic Mass: 304.20384475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53000
  • LogP: 2.85000

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5-Androsten-3beta,7beta-diol-17-one Production Method

5-Androsten-3beta,7beta-diol-17-one Related Literature

Additional information on 5-Androsten-3beta,7beta-diol-17-one

5-Androsten-3beta,7beta-diol-17-one (CAS No. 2487-48-1): A Comprehensive Overview

5-Androsten-3beta,7beta-diol-17-one (CAS No. 2487-48-1) is a steroidal compound that has garnered significant attention in the fields of endocrinology and pharmacology due to its unique structural and biological properties. This compound, also known as 5-androstene-3beta,7beta-diol-17-one, belongs to the class of androstane derivatives and is characterized by its 5-androsten backbone with specific hydroxyl and ketone functional groups at the 3beta, 7beta, and 17 positions, respectively.

The molecular structure of 5-Androsten-3beta,7beta-diol-17-one (C19H28O3) is of particular interest due to its potential role in various physiological processes. The compound's hydroxyl groups at the 3beta and 7beta positions contribute to its solubility and reactivity, while the ketone group at the 17 position imparts additional stability and functionality. These features make it a valuable candidate for both academic research and pharmaceutical applications.

In recent years, studies have explored the biological activities of 5-Androsten-3beta,7beta-diol-17-one. One notable area of research is its potential as an anabolic agent. Anabolic steroids are known for their ability to promote muscle growth and enhance physical performance, making them of interest in sports medicine and fitness. However, unlike many synthetic anabolic steroids, 5-Androsten-3beta,7beta-diol-17-one exhibits a more balanced profile with fewer side effects, which could make it a safer alternative for therapeutic use.

Beyond its anabolic properties, 5-Androsten-3beta,7beta-diol-17-one has been investigated for its potential anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including cardiovascular disease, arthritis, and certain types of cancer. Preclinical studies have shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for developing new anti-inflammatory drugs.

The neuroprotective properties of 5-Androsten-3beta,7beta-diol-17-one have also been a focus of recent research. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Studies have indicated that this compound can protect neurons from oxidative stress and promote neurogenesis, potentially offering new avenues for treating these debilitating conditions.

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In addition to its therapeutic potential, 5-androstene-(3β, 7β)-diol-(17)-one has been studied for its role in hormone regulation. Steroidal compounds like this one can influence various hormonal pathways, including those involving testosterone and estrogen. Research has shown that 5-androstene-(3β, 7β)-diol-(17)-one can modulate these pathways in a way that may be beneficial for conditions such as hypogonadism or menopause-related symptoms.

The synthesis and production of 5-androstene-(3β, 7β)-diol-(17)-one have also been areas of active research. Traditional methods often involve complex multi-step processes that can be costly and time-consuming. However, recent advancements in chemical synthesis techniques have led to more efficient and cost-effective methods for producing this compound on a larger scale. These improvements are crucial for making 5-androstene-(3β, 7β)-diol-(17)-one more accessible for both research and clinical applications.

Clinical trials involving 5-androstene-(3β, 7β)-diol-(17)-one are still in their early stages but show promising results. Preliminary studies have demonstrated that this compound is well-tolerated by patients with minimal side effects observed. Further clinical trials are needed to fully evaluate its safety and efficacy across different populations and conditions.

The future prospects for 5-androstene-(3β, 7β)-diol-(17)-one are exciting. Its unique combination of anabolic, anti-inflammatory, neuroprotective, and hormone-regulating properties makes it a versatile candidate for a wide range of applications in medicine and health sciences. As research continues to advance our understanding of this compound's mechanisms of action and potential benefits, it is likely that we will see more innovative uses for 5-androstene-(3β, 7β)-diol-(17)-one in the coming years.

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